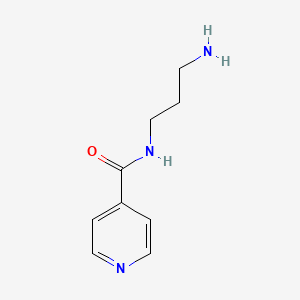

N-(3-aminopropyl)isonicotinamide

説明

N-(3-Aminopropyl)isonicotinamide is a synthetic compound featuring a 3-aminopropyl chain linked to an isonicotinamide moiety. The isonicotinamide group consists of a pyridine ring substituted with a carboxamide group at the 4-position, while the 3-aminopropyl chain provides a primary amine functional group. This structure enables diverse applications, including coordination chemistry, pharmaceutical intermediates, and biosensing platforms due to its metal-binding capacity and biocompatibility .

特性

IUPAC Name |

N-(3-aminopropyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-4-1-5-12-9(13)8-2-6-11-7-3-8/h2-3,6-7H,1,4-5,10H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRURQJIDPVUYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)isonicotinamide typically involves the reaction of isonicotinic acid with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods: Industrial production of N-(3-aminopropyl)isonicotinamide may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反応の分析

Types of Reactions: N-(3-aminopropyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amine and amide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity :

N-(3-aminopropyl)isonicotinamide has been investigated for its role as an anticancer agent. Studies have shown that compounds with similar structural features exhibit significant growth inhibition against various cancer cell lines. For example, related compounds demonstrated percent growth inhibitions ranging from 51.88% to 86.61% against specific cancer types, suggesting potential efficacy in cancer therapy .

Mechanism of Action :

The compound is believed to influence metabolic pathways and cellular signaling associated with cancer progression. In particular, it may modulate the activity of nicotinamide N-methyltransferase, an enzyme implicated in epigenetic regulation and cancer metabolism . This modulation can potentially lead to altered cellular responses in tumor cells.

Metabolic Regulation

Role in Diabetes Management :

N-(3-aminopropyl)isonicotinamide may play a role in the management of diabetes through its effects on pancreatic β-cells. Research indicates that compounds like N-(3-aminopropyl)isonicotinamide can enhance the cellular response to nitric oxide, which is crucial for maintaining insulin secretion and glucose homeostasis .

NAD+ Synthesis :

The compound is also linked to the synthesis of nicotinamide adenine dinucleotide (NAD+), a vital cofactor in numerous metabolic pathways. By influencing NAD+ levels, N-(3-aminopropyl)isonicotinamide could impact energy metabolism and redox balance in cells, making it a candidate for further exploration in metabolic disorders .

Material Science Applications

Catalytic Properties :

Recent studies have explored the use of N-(3-aminopropyl)isonicotinamide in catalysis. Its structure allows it to be grafted onto silica surfaces to enhance catalytic activity in various chemical reactions. This application is particularly relevant in the development of nanocatalysts for industrial processes .

Case Studies and Experimental Findings

作用機序

The mechanism of action of N-(3-aminopropyl)isonicotinamide involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(3-aminopropyl)isonicotinamide with key analogs:

Key Observations :

- Metal Binding: The aminopropyl group enhances metal coordination, but the attached functional group dictates specificity. Cyclohexane diamine (trans-1,4-diaminocyclohexane) exhibits the highest Ag(I) sorption due to dual amine sites, outperforming pipecoline and pyrrolidinone derivatives .

- Biosensing: APTES, with a silane group, is used for surface functionalization in biosensors, whereas N-(3-aminopropyl)isonicotinamide’s pyridine moiety could enable optical or electrochemical signal modulation .

Metal Recovery :

- Ag(I) Sorption Capacity: trans-1,4-Diaminocyclohexane resin: 130.7 mg/g (highest) N-(3-Aminopropyl)-2-pyrrolidinone: 105.4 mg/g N-(3-Aminopropyl)-2-pipecoline: 117.8 mg/g The target compound’s pyridine group may improve selectivity for transition metals (e.g., Cu, Zn) due to π-backbonding.

Biosensing :

- APTES/DMOAP mixtures enable PDGF-BB detection at 5 nM via liquid crystal orientation changes . N-(3-Aminopropyl)isonicotinamide could similarly act as a biorecognition element due to its amine-pyridine synergy.

生物活性

N-(3-aminopropyl)isonicotinamide (API) is a compound of increasing interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and implications for future therapeutic strategies.

Chemical Structure and Properties

N-(3-aminopropyl)isonicotinamide is a derivative of isonicotinamide, characterized by the presence of a 3-aminopropyl group. Its chemical formula is CHNO, and it exhibits properties typical of amides and amines, which influence its interaction with biological targets.

The primary biological activity of API is linked to its role as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the metabolism of nicotinamide. NNMT catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing N1-methylnicotinamide and S-adenosylhomocysteine. Aberrant NNMT activity has been implicated in various diseases, including cancer and metabolic disorders .

Inhibition of NNMT

Research indicates that API functions as a potent inhibitor of NNMT, with studies showing significant reductions in enzyme activity in vitro. The inhibition of NNMT leads to increased levels of nicotinamide and NAD, which are crucial for cellular energy metabolism and redox balance. This modulation can have downstream effects on cellular proliferation and survival .

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of API on cancer cell lines. For instance, API demonstrated significant cytotoxicity against human cancer cells, with IC values indicating potent activity. Table 1 summarizes the antiproliferative effects observed in different cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| MCF-7 | 3.8 | Inhibition of cell cycle progression |

| A549 | 4.5 | Increased oxidative stress |

Neuroprotective Effects

In addition to its antiproliferative properties, API has shown neuroprotective effects in models of neurodegenerative diseases. A recent case study reported that administration of API improved cognitive function in animal models exhibiting symptoms similar to Alzheimer's disease. The proposed mechanism involves the restoration of NAD levels, enhancing mitochondrial function and reducing neuroinflammation .

Case Studies and Research Findings

A notable case study involved a 20-year-old male with an undiagnosed neurodegenerative condition who exhibited dysfunctional nicotinamide metabolism. Following treatment with nicotinamide derivatives, including API, there was a marked improvement in metabolic markers associated with NAD(H) production, suggesting that API may facilitate recovery from metabolic dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。